molecular formula C10H9NO6 B11063007 Methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate

Methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No.: B11063007
M. Wt: 239.18 g/mol
InChI Key: QRCUAZKIUQKUPB-UHFFFAOYSA-N
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Description

Methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a benzodioxane ring system with a nitro group at the 8-position and a methyl ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the nitration of a benzodioxane precursor followed by esterification. One common method involves the nitration of 2,3-dihydro-1,4-benzodioxine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 8-position. The resulting nitro compound is then esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Reduction: 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate.

    Substitution: Various substituted benzodioxane derivatives.

    Hydrolysis: 8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Scientific Research Applications

Methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzodioxane ring system may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate: Similar structure but with an amino group instead of a nitro group.

    2,3-dihydro-1,4-benzodioxine: Lacks the nitro and ester groups.

Uniqueness

Methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

methyl 5-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate

InChI

InChI=1S/C10H9NO6/c1-15-10(12)6-4-7(11(13)14)9-8(5-6)16-2-3-17-9/h4-5H,2-3H2,1H3

InChI Key

QRCUAZKIUQKUPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OCCO2)[N+](=O)[O-]

Origin of Product

United States

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